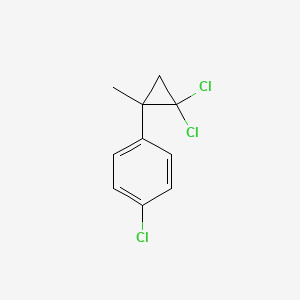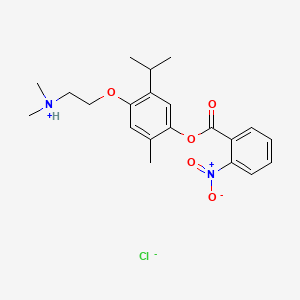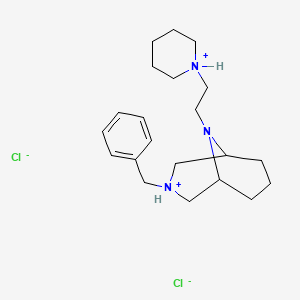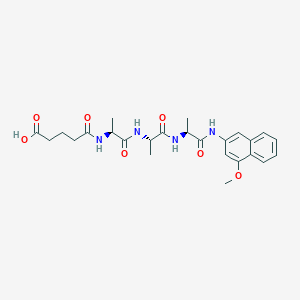![molecular formula C5H13NO6P2 B13756698 [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) CAS No. 71550-11-3](/img/structure/B13756698.png)
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) is a chemical compound with the molecular formula C₅H₁₃NO₆P₂ and a molecular weight of 245.109 g/mol . This compound is known for its unique structure, which includes both phosphonic acid and imino groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) typically involves the reaction of phosphorous acid, paraformaldehyde, and allylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the treatment of reaction mixtures with bis(trimethylsilyl)amine to achieve the final compound.
Industrial Production Methods
Industrial production methods for [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The imino and phosphonic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) can be compared with other similar compounds, such as imidazoles and benzimidazoles, which also contain nitrogen and phosphorus atoms in their structures. These compounds share some similarities in their chemical reactivity and applications but differ in their specific structures and properties .
List of Similar Compounds
- Imidazoles
- Benzimidazoles
- Phosphonic acid derivatives
Conclusion
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis, biology, medicine, and industry.
Propriétés
Numéro CAS |
71550-11-3 |
|---|---|
Formule moléculaire |
C5H13NO6P2 |
Poids moléculaire |
245.11 g/mol |
Nom IUPAC |
[phosphonomethyl(prop-2-enyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H13NO6P2/c1-2-3-6(4-13(7,8)9)5-14(10,11)12/h2H,1,3-5H2,(H2,7,8,9)(H2,10,11,12) |
Clé InChI |
BZIDMYLHMFSOPQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CP(=O)(O)O)CP(=O)(O)O |
Numéros CAS associés |
71550-11-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


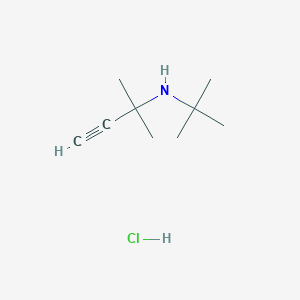
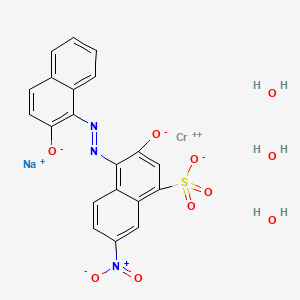
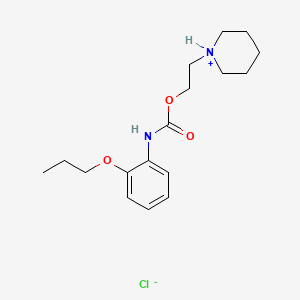
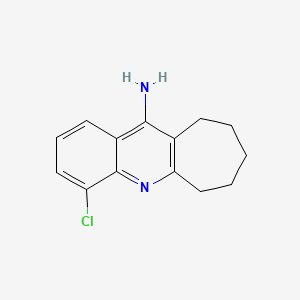
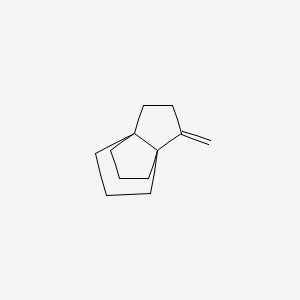
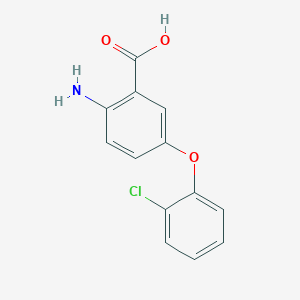
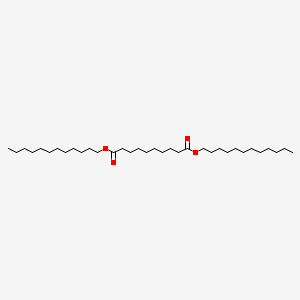
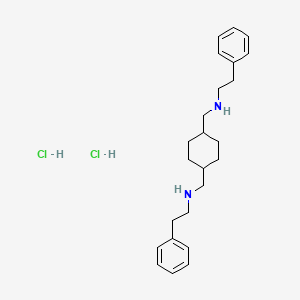
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756665.png)
